molecular formula C19H22O2 B564339 Vedaprofen-d3 CAS No. 1185054-34-5

Vedaprofen-d3

Cat. No.: B564339
CAS No.: 1185054-34-5
M. Wt: 285.401
InChI Key: VZUGVMQFWFVFBX-FIBGUPNXSA-N
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Description

Vedaprofen-d3 is a deuterium-labeled derivative of Vedaprofen, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used as an analytical standard in pharmaceutical research. The compound is known for its selective inhibition of cyclooxygenase-1 (COX-1), which plays a crucial role in the inflammatory process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vedaprofen-d3 involves the incorporation of deuterium atoms into the Vedaprofen molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Vedaprofen-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Vedaprofen-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: Helps in studying metabolic pathways and enzyme kinetics by tracking the deuterium-labeled compound.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vedaprofen.

    Industry: Employed in quality control and validation of analytical methods in pharmaceutical manufacturing

Mechanism of Action

Vedaprofen-d3 exerts its effects by selectively inhibiting cyclooxygenase-1 (COX-1), an enzyme involved in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX-1, this compound reduces the production of these mediators, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Uniqueness: Vedaprofen-d3 is unique due to its selective inhibition of cyclooxygenase-1 (COX-1), which distinguishes it from other NSAIDs that may inhibit both COX-1 and cyclooxygenase-2 (COX-2). This selectivity can result in fewer gastrointestinal side effects compared to non-selective NSAIDs .

Properties

IUPAC Name

2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUGVMQFWFVFBX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676194
Record name 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185054-34-5
Record name 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1185054-34-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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